Oxmetidine (hydrochloride)
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Overview
Description
Oxmetidine (hydrochloride) is a histamine H2 receptor antagonist. It is primarily used to inhibit gastric acid secretion and is structurally related to other H2 receptor antagonists like cimetidine and ranitidine . This compound has been studied for its potential therapeutic applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Preparation Methods
The synthesis of oxmetidine (hydrochloride) involves several steps, starting with the preparation of the core imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the conversion of oxmetidine to its hydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
Oxmetidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxmetidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert oxmetidine back to its thioether form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted imidazole derivatives .
Scientific Research Applications
Oxmetidine (hydrochloride) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the effects of H2 receptor antagonists on gastric acid secretion.
Biology: Investigated for its role in modulating histamine-mediated responses in various biological systems.
Medicine: Explored for its therapeutic potential in treating peptic ulcers, GERD, and other acid-related disorders.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors .
Mechanism of Action
Oxmetidine (hydrochloride) exerts its effects by competitively inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces the production of gastric acid, pepsin, and gastrin output. The molecular targets involved include the H2 receptors and the associated signaling pathways that regulate acid secretion .
Comparison with Similar Compounds
Oxmetidine (hydrochloride) is similar to other H2 receptor antagonists such as:
Cimetidine: Both compounds inhibit gastric acid secretion, but oxmetidine has been shown to have a different potency and duration of action.
Ranitidine: Similar in function, but ranitidine has a different chemical structure and pharmacokinetic profile.
Famotidine: Another H2 receptor antagonist with a longer duration of action compared to oxmetidine .
Oxmetidine’s uniqueness lies in its specific chemical structure, which influences its binding affinity and efficacy at the H2 receptor .
Properties
Molecular Formula |
C19H27Cl2N5O3S |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one;dihydrochloride |
InChI |
InChI=1S/C19H25N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25);2*1H |
InChI Key |
FKTDCHBZQXLRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl |
Origin of Product |
United States |
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